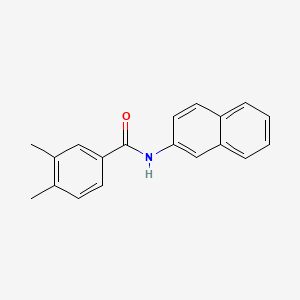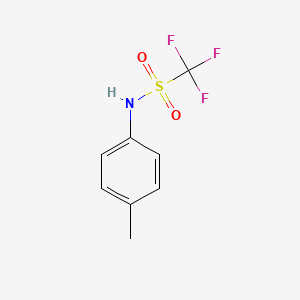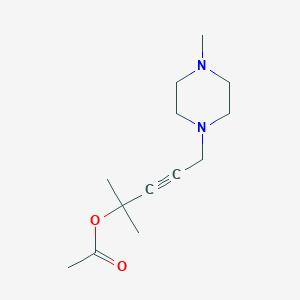![molecular formula C18H21NO3 B5873121 N-(3-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5873121.png)
N-(3-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 3-methoxyaniline with 2-[4-(propan-2-yl)phenoxy]acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the acetamide group may yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)acetamide: Lacks the phenoxy group, which may result in different chemical and biological properties.
2-[4-(propan-2-yl)phenoxy]acetamide: Lacks the methoxyphenyl group, which may affect its reactivity and applications.
Uniqueness
N-(3-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of both the methoxyphenyl and phenoxyacetamide groups
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)14-7-9-16(10-8-14)22-12-18(20)19-15-5-4-6-17(11-15)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVMAZVVTHYFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-isopropylbenzyl)thio]-1H-benzimidazole](/img/structure/B5873045.png)
![5-isopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5873053.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5873080.png)
![N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]ISONICOTINOHYDRAZIDE](/img/structure/B5873083.png)


![3-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5873112.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B5873124.png)
![methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5873129.png)
![ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5873131.png)
![N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE](/img/structure/B5873138.png)
